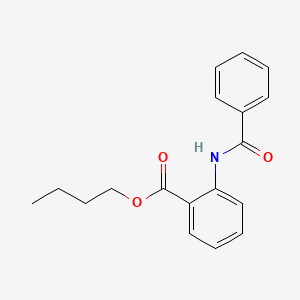

Butyl 2-benzamidobenzoate

CAS No.:

Cat. No.: VC8841241

Molecular Formula: C18H19NO3

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19NO3 |

|---|---|

| Molecular Weight | 297.3 g/mol |

| IUPAC Name | butyl 2-benzamidobenzoate |

| Standard InChI | InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-11-7-8-12-16(15)19-17(20)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20) |

| Standard InChI Key | JKXRPCRAOKYBFH-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Butyl 2-benzamidobenzoate features a benzoic acid backbone substituted at the 2-position with a benzamide group, esterified with a butyl chain. The molecular structure confers unique physicochemical characteristics:

Table 1: Key Physicochemical Properties

The compound’s lipophilicity, inferred from its butyl ester moiety, suggests potential solubility in organic solvents such as toluene or chlorobenzene . Structural analogs like methyl 2-benzamidobenzoate exhibit similar solubility profiles, often requiring polar aprotic solvents for reactions.

Synthesis Pathways and Methodological Insights

General Synthesis Strategy

The synthesis of butyl 2-benzamidobenzoate can be extrapolated from methods used for analogous esters. A plausible route involves:

-

Esterification: Reaction of 2-aminobenzoic acid with butanol under acidic conditions to form butyl 2-aminobenzoate.

-

Amidation: Subsequent coupling of the amino group with benzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product.

This two-step approach mirrors industrial methods for methyl 2-benzamidobenzoate, where thionyl chloride or other dehydrating agents facilitate esterification.

Optimized Reaction Conditions

Key parameters for high yield and purity include:

-

Temperature: 60–80°C for esterification, room temperature for amidation.

-

Catalysts: Acid catalysts (e.g., HCl) for esterification; base catalysts for amidation.

-

Solvents: Toluene or dichloromethane for amidation to enhance solubility .

Table 2: Hypothetical Synthesis Protocol

| Step | Reagents/Conditions | Duration | Yield (Estimated) |

|---|---|---|---|

| 1 | 2-Aminobenzoic acid, butanol, HCl | 6–8 h | 85% |

| 2 | Benzoyl chloride, pyridine, DCM | 2–4 h | 75% |

Challenges and Future Directions

Knowledge Gaps

-

Thermal Stability: Experimental data on melting/boiling points and decomposition temperatures are absent.

-

Toxicity Profile: No studies evaluate its safety or environmental impact.

Research Opportunities

-

Derivatization: Introducing electron-withdrawing or donating groups to the benzene rings could modulate reactivity.

-

Catalytic Studies: Investigating enzyme-mediated synthesis routes for greener production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume